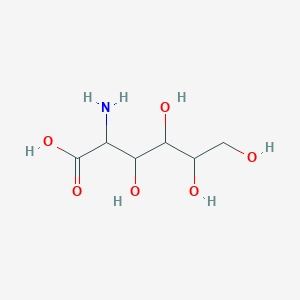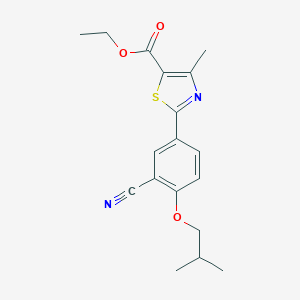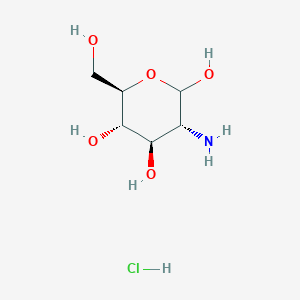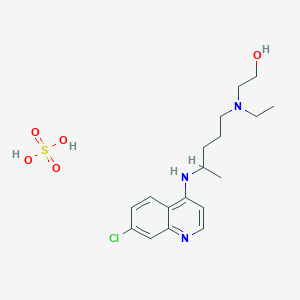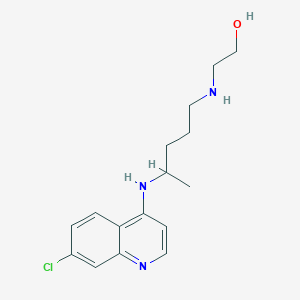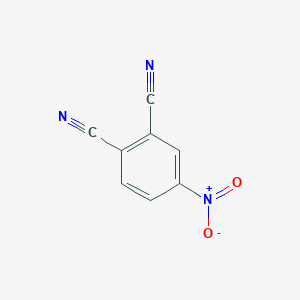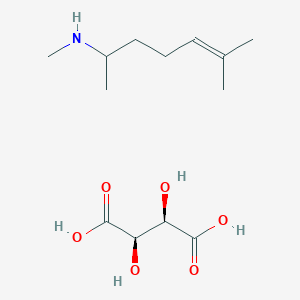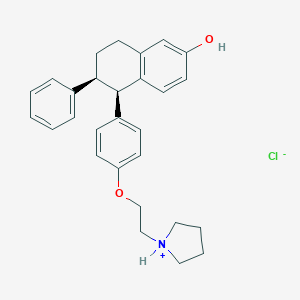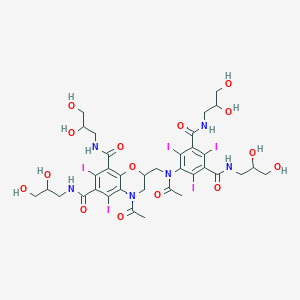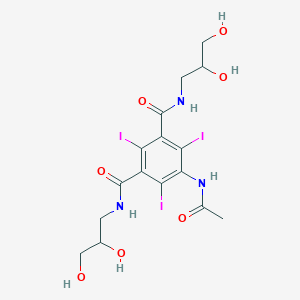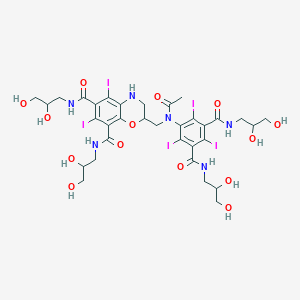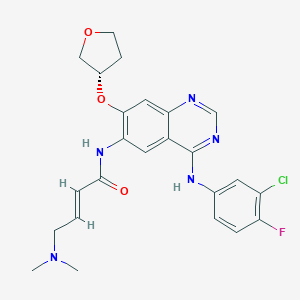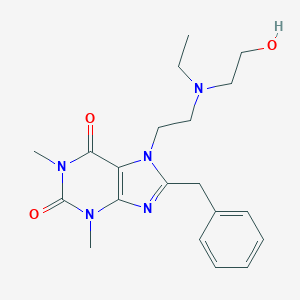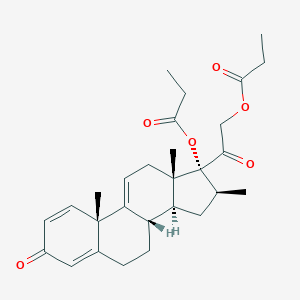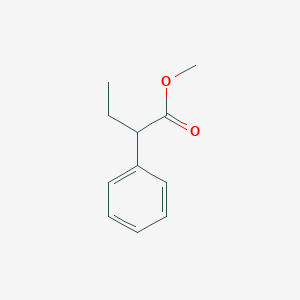
Methyl 2-phenylbutanoate
概要
説明
Methyl 2-phenylbutanoate is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for Methyl 2-phenylbutanoate is 1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
Methyl 2-phenylbutanoate has a density of 1.0±0.1 g/cm3, a boiling point of 228.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.5±3.0 kJ/mol and a flash point of 93.6±17.1 °C . The compound has a molar refractivity of 51.5±0.3 cm3 .科学的研究の応用
Impurity Profiling in Synthetic Processes
- Study Focus: Methyl 2-phenylbutanoate's derivatives, particularly methyl 3-(methylamino)-2-phenylbutanoate, have been identified as impurities in the synthesis of methamphetamine using methyl α-acetylphenylacetate (MAPA), highlighting its potential in forensic chemistry for tracing synthetic routes (Langone et al., 2022).
Chemical Properties and Computational Analysis
- Study Focus: Variants of 2-phenylbutanoic acid, including 2-methyl-2-phenylbutanoic acid, were analyzed using density functional theory and experimental spectroscopy, indicating potential applications in materials science and drug design (Raajaraman et al., 2019).
Asymmetric Synthesis in Homogeneous Hydrogenation
- Study Focus: Methyl 3-phenylbutanoate, a derivative of methyl 2-phenylbutanoate, demonstrated optical activity when synthesized using optically active amides, contributing to the field of asymmetric synthesis (Abley & Mcquillin, 1971).
Applications in Tuberculosis Treatment
- Study Focus: Methyl esters of 4-oxo-4-phenylbut-2-enoate, a structurally related compound, were found to inhibit MenB from Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Li et al., 2011).
Biosynthesis in Fruit Aromas
- Study Focus: 2-Methylbutanoate esters, closely related to methyl 2-phenylbutanoate, play a crucial role in fruit aroma biosynthesis, particularly in apple varieties (Rowan et al., 1996).
Synthesis and Chemical Properties
- Study Focus: Methyl 2,4-dioxo-4-phenylbutanoate, a variant of methyl 2-phenylbutanoate, was studied for its reaction properties and potential applications in organic synthesis (Gein et al., 2010).
Pharmaceutical Applications
- Study Focus: Methyl 2-phenylbutanoate derivatives were explored for potential applications in drug design, including antibacterial and anti-inflammatory properties (Yancheva et al., 2015).
DNA Binding Interactions
- Study Focus: Methyl 2-phenylbutanoate derivatives demonstrated interactions with DNA, suggesting applications in biochemical and pharmaceutical research (Arshad et al., 2017).
Enantioseparation in Chromatography
- Study Focus: The compound's derivatives were utilized in chiral capillary gas chromatography, demonstrating its utility in analytical chemistry (Shi et al., 2016).
Safety And Hazards
Methyl 2-phenylbutanoate is a highly flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation . It is suspected of causing genetic defects and cancer, and may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways . Personal protective equipment and face protection should be worn when handling this compound .
特性
IUPAC Name |
methyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIQQNDMGXNRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870954 | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylbutanoate | |
CAS RN |
2294-71-5 | |
| Record name | Methyl α-ethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-ethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


